Stavudine-d3
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Overview
Description
Stavudine-d3, also known as 2’,3’-Didehydro-3’-deoxythymidine-d3, is a deuterated form of stavudine. Stavudine is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of stavudine due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stavudine-d3 can be synthesized through various methods, including direct synthesis and isotopic exchange. One common method involves the use of deuterated reagents in the synthesis of stavudine. The process typically includes the following steps:
Starting Material: The synthesis begins with a deuterated sugar, such as deuterated ribose.
Glycosylation: The deuterated sugar undergoes glycosylation with a thymine base to form a nucleoside.
Dehydration: The nucleoside is then dehydrated to form the deuterated stavudine.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is crucial to maintain the isotopic purity of this compound.
Chemical Reactions Analysis
Types of Reactions
Stavudine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form deuterated thymine derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding deuterated dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium azide and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include deuterated thymine derivatives, deuterated dihydro derivatives, and various substituted this compound compounds.
Scientific Research Applications
Stavudine-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of stavudine in the body.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of stavudine.
Drug Development: Used in the development of new antiretroviral drugs by providing insights into the mechanism of action and resistance.
Biological Studies: Employed in studies related to HIV replication and the effects of antiretroviral therapy.
Mechanism of Action
Stavudine-d3 exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. It competes with the natural substrate deoxyguanosine triphosphate (dGTP) and gets incorporated into the viral DNA. This incorporation results in the termination of DNA chain elongation, thereby inhibiting viral replication. The molecular targets include the reverse transcriptase enzyme and the viral DNA synthesis pathway.
Comparison with Similar Compounds
Stavudine-d3 is compared with other nucleoside reverse transcriptase inhibitors such as:
Zidovudine: Similar in structure but differs in its side effect profile and potency.
Lamivudine: Another NRTI with a different resistance profile and mechanism of action.
Didanosine: Similar in its inhibition of reverse transcriptase but has different pharmacokinetic properties.
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies.
Conclusion
This compound is a valuable compound in scientific research, particularly in the study of HIV/AIDS treatment. Its stable isotopic labeling makes it an essential tool for understanding the pharmacokinetics, metabolic pathways, and mechanism of action of stavudine. The compound’s unique properties and applications highlight its importance in the field of medicinal chemistry and drug development.
Properties
CAS No. |
1217619-42-5 |
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Molecular Formula |
C₁₀H₉D₃N₂O₄ |
Molecular Weight |
227.23 |
Synonyms |
2’,3’-Didehydro-3’-deoxythymidine-d3; 3’-Deoxy-2’-thymidinene-d3; 3’-Deoxy-2’,3’-didehydrothymidine-d3; Avostav-d3; D4t-d3; BMY-27857-d3; Zerit-d3; NSC 163661-d3; Sanilvudine-d3; Virostav-d3; |
Origin of Product |
United States |
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